Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is a chemical compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a cyclohexyloxypentyl group attached to the thiazolidine ring, and it is commonly used in its hydrochloride salt form for increased stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride typically involves the reaction of a thiazolidine derivative with a cyclohexyloxypentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the product through recrystallization or chromatography to remove any impurities and obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like potassium carbonate or sodium hydroxide in organic solvents are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyloxypentyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom, known for its diverse biological activities.
Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom, used in various medicinal applications.
Uniqueness
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyloxypentyl group enhances its lipophilicity and stability, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
38920-87-5 |
---|---|
Molecular Formula |
C14H28ClNOS |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
3-(5-cyclohexyloxypentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NOS.ClH/c1-3-7-14(8-4-1)16-11-6-2-5-9-15-10-12-17-13-15;/h14H,1-13H2;1H |
InChI Key |
WZIANVLNLVQBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCCCN2CCSC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.